molecular formula C12H15N5O3 B12280467 Queuine Hydrochloride

Queuine Hydrochloride

Cat. No.: B12280467
M. Wt: 277.28 g/mol
InChI Key: WYROLENTHWJFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Queuine Hydrochloride is a derivative of 7-Deazaguanine, a naturally occurring compound found in various organisms including bacteria, plants, and animals. It is a modified nucleobase that plays a crucial role in the modification of transfer RNA (tRNA) in eukaryotic cells. This compound is known for its involvement in the generation of essential biochemicals such as tyrosine, serotonin, dopamine, epinephrine, norepinephrine, nitric oxide, and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Queuine Hydrochloride can be synthesized through a series of chemical reactions starting from 7-DeazaguanineThe reaction conditions typically involve the use of common acids and bases, and solvents with low toxicity .

Industrial Production Methods

The industrial production of this compound involves the transformation of quinine sulfate to quinine, followed by dispersing the quinine into a dispersing agent and adding hydrochloric acid or introducing hydrogen chloride gas to react. The product is then obtained through crystallization. This method is environmentally friendly and has a high yield .

Chemical Reactions Analysis

Types of Reactions

Queuine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and incorporation into tRNA.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include periodate for oxidation and various enzymes for substitution reactions. The conditions for these reactions are typically mild and occur at physiological pH .

Major Products Formed

The major products formed from the reactions involving this compound include queuosine, a modified nucleoside found in tRNA, and other biochemicals such as tyrosine, serotonin, and dopamine .

Scientific Research Applications

Queuine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Queuine Hydrochloride exerts its effects by being incorporated into the wobble position of tRNA, replacing guanine. This modification enhances the decoding speed and accuracy during protein synthesis. The molecular targets involved include the tRNA guanine transglycosylase enzyme, which facilitates the incorporation of this compound into tRNA .

Comparison with Similar Compounds

Similar Compounds

  • Etoperidone
  • Thiamine
  • Ademetionine
  • Tetrahydrofolic acid

Uniqueness

Queuine Hydrochloride is unique due to its specific role in tRNA modification and its involvement in the generation of essential biochemicals. Unlike other similar compounds, this compound is salvaged from the gut microbiome or diet and is not synthesized de novo in eukaryotic cells .

Properties

IUPAC Name

2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLENTHWJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868145
Record name 2-Amino-5-{[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl}-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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